molecular formula C12H12N2O4 B8186172 (S)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester

(S)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester

Cat. No.: B8186172
M. Wt: 248.23 g/mol
InChI Key: WCNPIOJTJDZBFU-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an isoindole ring, which is a bicyclic structure containing nitrogen, and a propionic acid methyl ester group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester typically involves the following steps:

    Formation of the Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the isoindole derivative.

    Esterification: The propionic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole ring, converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its chiral nature allows for the exploration of stereospecific interactions with biological macromolecules.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindole ring can participate in π-π interactions, while the amino and ester groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester: The enantiomer of the compound with different stereochemistry.

    2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid: The non-esterified version of the compound.

    2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-hydroxypropionic acid methyl ester: A hydroxylated derivative.

Uniqueness

The (S)-configuration of the compound imparts unique stereochemical properties that can influence its biological activity and interactions with other molecules. This stereochemistry can result in different pharmacokinetics and pharmacodynamics compared to its ®-enantiomer or other similar compounds.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-18-12(17)9(13)6-14-10(15)7-4-2-3-5-8(7)11(14)16/h2-5,9H,6,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNPIOJTJDZBFU-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CN1C(=O)C2=CC=CC=C2C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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